Benzoylnorecgonine hydrochloride
Overview
Description
Benzoylnorecgonine hydrochloride is a compound with the molecular formula C15H18ClNO4 . It has a molecular weight of 311.76 g/mol . The IUPAC name for this compound is (1R)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride .
Molecular Structure Analysis
The structure of Benzoylnorecgonine hydrochloride can be represented by the following SMILES notation: C1CC2CC(C([C@@H]1N2)C(=O)O)OC(=O)C3=CC=CC=C3.Cl
. This notation represents the 2D structure of the molecule. The InChI representation of the molecule is InChI=1S/C15H17NO4.ClH/c17-14(18)13-11-7-6-10(16-11)8-12(13)20-15(19)9-4-2-1-3-5-9;/h1-5,10-13,16H,6-8H2,(H,17,18);1H/t10?,11-,12?,13?;/m1./s1
.
Physical And Chemical Properties Analysis
Benzoylnorecgonine hydrochloride has a molecular weight of 311.76 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 4 . The exact mass of the compound is 311.0924357 g/mol . The topological polar surface area of the compound is 75.6 Ų . The heavy atom count of the compound is 21 .
Scientific Research Applications
Photolysis Studies : A study by Russo et al. (2016) in the Chemical Engineering Journal demonstrated that the microcapillary film array photoreactor can effectively determine the photolysis quantum yield of benzoylecgonine, a related compound, at 254 nm. This aids in understanding the photochemical behavior of pharmaceuticals, illicit drugs, and their metabolites (Russo et al., 2016).
Aquaculture Application : Benzocaine-hydrochloride, a related chemical, is used in fish transport to maintain water quality by reducing ammonia and carbon dioxide excretion, and reducing fish activities, as found in a study published in Aquaculture by Ferreira et al. (1984) (Ferreira et al., 1984).
Environmental Impact : Parolini et al. (2018) in Environmental pollution reported that benzoylecgonine exposure at concentrations found in aquatic ecosystems induces oxidative stress and inhibits acetylcholinesterase activity in Daphnia magna, affecting their swimming behavior and reproduction (Parolini et al., 2018).
HPLC Microassay Development : An improved method for the simultaneous determination of cocaine, norcocaine, benzoylecgonine, and benzoylnorecgonine using reversed-phase HPLC with ultraviolet detection was developed by Sandberg and Olsen (1990) in the Journal of chromatography, proving effective for analyzing samples from guinea pig plasma, urine, and amniotic fluid (Sandberg & Olsen, 1990).
Calcium-binding Studies : Research by Misra and Mulé (1975) in Research communications in chemical pathology and pharmacology showed that cocaine, benzoylecgonine, benzoylnorecgonine, norcocaine, and ecgonine methyl ester form distinct molecular complexes with calcium chloride, which may contribute to their potent stimulant activity (Misra & Mulé, 1975).
Excretion and Metabolism : A study on the disposition of benzoylnorecgonine in rats by Misra et al. (1976) in Research communications in chemical pathology and pharmacology found that it is rapidly excreted in urine, with 90% of radioactivity due to unmetabolized benzoylnorecgonine and 10% to an unidentified metabolite (Misra et al., 1976).
properties
IUPAC Name |
(1R)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4.ClH/c17-14(18)13-11-7-6-10(16-11)8-12(13)20-15(19)9-4-2-1-3-5-9;/h1-5,10-13,16H,6-8H2,(H,17,18);1H/t10?,11-,12?,13?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVXULYEWYGPGU-FFZUUTFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(CC1N2)OC(=O)C3=CC=CC=C3)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC(C([C@@H]1N2)C(=O)O)OC(=O)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975829 | |
Record name | 3-(Benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoylnorecgonine hydrochloride | |
CAS RN |
60426-41-7 | |
Record name | 8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 3-(benzoyloxy)-, hydrochloride, (1R-(exo,exo))- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060426417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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